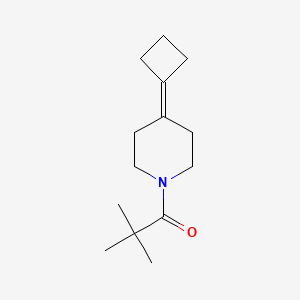

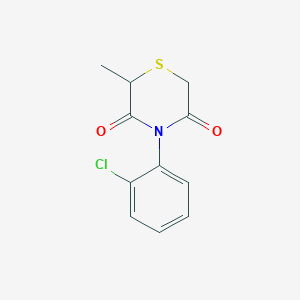

![molecular formula C16H11ClN2O2 B2399614 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone CAS No. 477851-18-6](/img/structure/B2399614.png)

4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone is a chemical compound with the CAS number 477851-18-6 . It is offered by various chemical suppliers for research and pharmaceutical testing .

Molecular Structure Analysis

The molecular structure analysis of this compound is not explicitly mentioned in the retrieved information .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the retrieved information .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, melting point, density, molecular formula, molecular weight, and toxicity information, can be found on various chemical databases .Applications De Recherche Scientifique

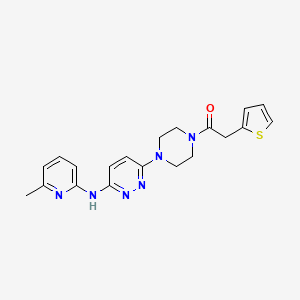

Photochemical Synthesis and Larvicidal Activity : A study on the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, a closely related chemical structure, highlighted its potential in producing bioactive molecules. These compounds exhibited larvicidal activity against Aedes aegypti, suggesting a potential application in controlling mosquito populations and mitigating disease transmission (Sampaio et al., 2023).

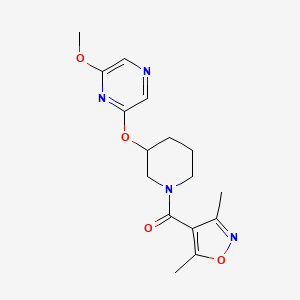

Catalysis and Organic Synthesis : The palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones for synthesizing 4-aminomethylidene isoxazolone derivatives was reported. This highlights the utility of isoxazolone frameworks in organic synthesis, providing a novel protocol for constructing 4-aminomethylidene isoxazolones (Zhu et al., 2019).

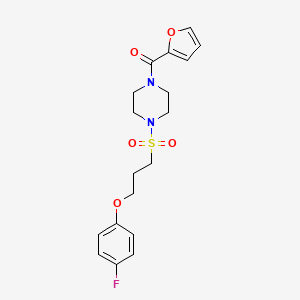

Anticancer and Electrochemical Properties : Research into green synthesis methods for 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones revealed their significant anticancer activity against lung cancer cells, alongside promising electrochemical behavior indicating potential as novel drug-like candidates or antioxidants (Badiger et al., 2022).

Cytotoxic Activities Evaluation : A study synthesized various isoxazolone derivatives and evaluated their cytotoxic activities, providing insights into their potential use in cancer treatment. The research illustrates the chemical versatility and applicability of isoxazolone compounds in developing therapeutic agents (Rollas et al., 2011).

Crystallographic and Theoretical Studies : Crystallographic analysis of arylidene-isoxazolone compounds, including 3-phenyl-4-(arylidene)isoxazol-5(4H)-ones, has been conducted to understand their molecular structure, electrostatic potential maps, and thermodynamic energy. Such studies are crucial for designing molecules with desired physical and chemical properties for various applications (Brancatelli et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[(4-chlorophenyl)iminomethyl]-3-phenyl-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-12-6-8-13(9-7-12)18-10-14-15(19-21-16(14)20)11-4-2-1-3-5-11/h1-10,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPKYGRAKKVLIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)ON2)C=NC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzamido-N-(3-methoxypropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2399531.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2399537.png)

![Tert-butyl N-[[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-4-hydroxypiperidin-4-yl]methyl]carbamate](/img/structure/B2399538.png)

![N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2399544.png)

![N~1~-(2-chloro-4-fluorophenyl)-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2399550.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2399551.png)